molecular formula C22H27N3O3S B10930189 1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10930189
M. Wt: 413.5 g/mol
InChI Key: RJDXKRGPBUOSLR-UHFFFAOYSA-N
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Description

1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving diamines and sulfonium salts.

    Introduction of the Sulfonyl Group: This step involves sulfonylation reactions, where sulfonyl chlorides react with the piperazine derivative.

    Attachment of the Pyrrolidinone Moiety: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions of piperazine derivatives with biological targets.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with specific binding sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. The pyrrolidinone moiety can further stabilize these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHYLBENZYL)-4-PIPERIDINOL: This compound shares the piperazine ring but lacks the sulfonyl and pyrrolidinone groups.

    4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound has a similar piperazine structure but different functional groups.

Uniqueness

1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H27N3O3S/c1-18-4-2-5-19(16-18)17-23-12-14-24(15-13-23)29(27,28)21-9-7-20(8-10-21)25-11-3-6-22(25)26/h2,4-5,7-10,16H,3,6,11-15,17H2,1H3

InChI Key

RJDXKRGPBUOSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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